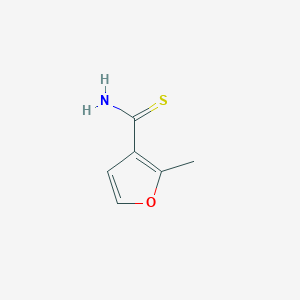

2-Methyl-3-furancarbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

2-methylfuran-3-carbothioamide |

InChI |

InChI=1S/C6H7NOS/c1-4-5(6(7)9)2-3-8-4/h2-3H,1H3,(H2,7,9) |

InChI Key |

SKRRILGHUVJNSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Furancarbothioamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-Methyl-3-furancarbothioamide molecule in a highly convergent manner, often by forming the carbothioamide functional group on a pre-formed furan (B31954) ring in a single key step or through a one-pot procedure involving multiple reactants.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, offer an efficient route to thioamides. frontiersin.orgmdpi.com The Kindler thioamide synthesis, a well-known MCR, provides a plausible direct route. organic-chemistry.org This strategy would involve the condensation of an aldehyde, an amine, and elemental sulfur.

For the synthesis of this compound, a hypothetical Kindler-type MCR could involve the reaction of 2-methyl-3-furaldehyde (B1316418) with an ammonia (B1221849) source (like ammonium (B1175870) chloride) and elemental sulfur. The reaction is typically heated in a suitable solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF). While this specific transformation for 2-methyl-3-furaldehyde is not explicitly detailed in the surveyed literature, the methodology is robust for a wide range of aldehydes. organic-chemistry.orgresearchgate.net Another three-component approach involves reacting nitroalkanes with amines and elemental sulfur, which provides a direct and efficient method for forming thioamides under mild conditions. nih.gov

Modern variations of these MCRs often employ microwave irradiation to reduce reaction times and improve yields. organic-chemistry.orgorganic-chemistry.org

Thionation Reaction Pathways

The most direct and widely practiced method for synthesizing thioamides is the thionation of their corresponding amide analogues. researchgate.netresearchgate.net In this pathway, the oxygen atom of the carbonyl group in 2-methyl-3-furancarboxamide is directly replaced with a sulfur atom.

The premier reagent for this transformation is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. organic-chemistry.orgsantiago-lab.com The reaction involves heating the amide with LR (typically 0.5 to 1.0 equivalents) in an anhydrous, non-polar solvent like toluene (B28343) or xylene. santiago-lab.com The mechanism proceeds through a reactive dithiophosphine ylide intermediate that reacts with the amide's carbonyl group to form a four-membered thiaoxaphosphetane ring. mdpi.com This intermediate then undergoes a cycloreversion, analogous to a Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.orgmdpi.com Amides are known to react faster with Lawesson's Reagent than esters, allowing for selective thionation in molecules containing both functional groups. organic-chemistry.org

Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, though they often require higher temperatures and longer reaction times compared to Lawesson's Reagent. researchgate.netrsc.org

Table 1: Representative Thionation Reactions of Amides using Lawesson's Reagent

| Starting Amide | Thionating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzamide | Lawesson's Reagent | Toluene, Reflux | High | santiago-lab.com |

| N-Methylpyrrolidone | Lawesson's Reagent | Toluene, 80-100°C | Good | santiago-lab.com |

| Generic Amide | PSCl₃/H₂O/Et₃N | Microwave, Solvent-free | High | organic-chemistry.org |

Precursor-Based Synthetic Routes

These routes involve the synthesis of an intermediate furan derivative which is then converted to the final carbothioamide product. This multi-step approach allows for greater control and purification of intermediates along the synthetic pathway.

Furan Derivative Functionalization

The synthesis begins with a simple furan compound, which is functionalized to install the required methyl and carboxyl-equivalent groups at the 2 and 3 positions. A common and logical precursor for this compound is 2-methyl-3-furoic acid or its derivatives, such as the corresponding ester or nitrile.

The synthesis of 2-methyl-3-furoic acid itself can be accomplished through various means. One established method involves the hydrolysis of methyl 2-methyl-3-furoate. An efficient synthesis of related 2-furancarbothioamides has been demonstrated starting from 2-furoic acid. researchgate.net For the target compound, the key precursor 2-methyl-3-furancarboxamide can be prepared from 2-methyl-3-furoic acid via standard methods, such as conversion to the acid chloride followed by reaction with ammonia.

Alternatively, 2-methyl-3-furonitrile serves as another key precursor. Chemoenzymatic strategies have been developed for the synthesis of furan nitriles, such as 2-furonitrile (B73164) from furfural, offering a green alternative to traditional methods that use toxic cyanides. researchgate.net

Carbothioamide Formation from Precursors

Once a suitable precursor like 2-methyl-3-furancarboxamide or 2-methyl-3-furonitrile is obtained, the final step is the formation of the carbothioamide group.

From Amides: As described in section 2.1.2, the most common method is the thionation of the corresponding amide, 2-methyl-3-furancarboxamide, using Lawesson's Reagent or P₄S₁₀. researchgate.netorganic-chemistry.org

From Nitriles: An alternative route involves the conversion of 2-methyl-3-furonitrile to the thioamide. This can be achieved by reaction with hydrogen sulfide (B99878) (H₂S) under basic conditions or by using other sulfur sources like phosphorus pentasulfide or thioacetic acid. organic-chemistry.org This method provides a direct pathway from the nitrile to the primary thioamide.

Yield Optimization and Reaction Efficiency Studies

Optimizing the synthesis of this compound involves maximizing the chemical yield while minimizing reaction time, energy consumption, and waste generation.

For multicomponent reactions, efficiency is often improved by carefully selecting catalysts and reaction conditions. nih.gov The use of microwave irradiation has been shown to be highly beneficial, often leading to significantly reduced reaction times and increased yields for MCRs like the Gewald reaction and Kindler synthesis. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

In thionation reactions using Lawesson's Reagent, several factors can be optimized. The choice of solvent is critical, with high-boiling, non-polar solvents like toluene and xylene being standard. santiago-lab.com The stoichiometry of the reagent is also important; while an excess is sometimes used, ratios closer to 0.5 equivalents of LR (which is a dimer) per carbonyl group are often sufficient. mdpi.com Recent studies have focused on improving the efficiency of these reactions by simplifying the work-up procedures, which can be complicated by phosphorus-containing byproducts. Furthermore, solvent-free approaches, including mechanochemistry (high-speed ball milling), have been developed for the Gewald reaction and other transformations, offering a greener alternative that can also lead to improved yields and catalytic efficiency. mdpi.com

Table 2: Summary of Synthetic Strategies and Optimization

| Strategy | Key Reaction | Common Reagents | Optimization Notes | Reference |

|---|---|---|---|---|

| Direct MCR | Kindler Thioamide Synthesis | Aldehyde, Amine, Sulfur | Microwave assistance can improve yield and reduce time. | organic-chemistry.org |

| Direct Thionation | Amide to Thioamide | Lawesson's Reagent, P₄S₁₀ | Choice of solvent (e.g., toluene), temperature control, and simplified work-up are key. | organic-chemistry.orgsantiago-lab.com |

| Precursor-Based | Nitrile to Thioamide | H₂S, P₄S₁₀, Thioacetic Acid | Efficient synthesis of the nitrile precursor is crucial for overall yield. | organic-chemistry.org |

| General Efficiency | Mechanochemistry | Various | Solvent-free, can be catalytic in base, and reduces waste. | mdpi.com |

Green Chemistry Principles in Synthesis of Furan-Carbothioamides

The application of green chemistry principles to the synthesis of furan-carbothioamides, including this compound, is a critical aspect of modern medicinal and materials chemistry. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, energy efficiency, and the use of safer and renewable materials. tradebe.comresearchgate.net The synthesis of thioamides, a class of compounds to which furan-carbothioamides belong, has traditionally involved methods that are now being re-evaluated through the lens of sustainability. researchgate.net

The core tenets of green chemistry provide a framework for developing more environmentally benign synthetic routes. tradebe.com These include:

Waste Prevention: Designing syntheses to minimize the generation of waste. tradebe.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary wherever possible, and innocuous when used. skpharmteco.com

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible. tradebe.com

Use of Renewable Feedstocks: Utilizing starting materials that are renewable rather than depletable. tradebe.comfrontiersin.org

Use of Catalysts: Employing catalytic reagents in small amounts over stoichiometric reagents. acs.org

In the context of furan-carbothioamide synthesis, these principles manifest in several innovative approaches.

One significant area of improvement is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. skpharmteco.com Research has demonstrated the successful synthesis of thioamide derivatives in more environmentally friendly media. For instance, a highly efficient and mild protocol for synthesizing a wide variety of thioamides has been developed using a deep eutectic solvent (DES) based on choline (B1196258) chloride and urea. rsc.org This method avoids the need for a catalyst and allows for the recycling of the solvent, significantly reducing waste. rsc.org Water, as a solvent, also represents a greener alternative, and methods for thioamide synthesis in aqueous media have been developed, eliminating the need for energy input or catalysts. organic-chemistry.org

The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has also been adapted to align with green chemistry principles. researchgate.net A catalyst-free and solvent-free version of this reaction has been developed for preparing aryl thioamides at elevated temperatures. researchgate.net Furthermore, employing a mixture of water and ethanol (B145695) as a green solvent, combined with an organocatalyst like imidazole, has been shown to produce thioamides in good to excellent yields under mild conditions, with the added benefit of a recyclable reaction medium. researchgate.net

The use of renewable feedstocks is particularly relevant for furan-containing compounds, as the furan ring itself can be derived from biomass. frontiersin.orgund.edu This provides a sustainable starting point for the synthesis of molecules like this compound. The development of catalytic pathways to efficiently convert biomass into furan derivatives is an active area of research. frontiersin.org

The following table summarizes some green chemistry approaches relevant to the synthesis of thioamides, which can be extrapolated to furan-carbothioamides.

| Green Chemistry Principle | Application in Thioamide Synthesis | Key Advantages |

| Safer Solvents | Use of Deep Eutectic Solvents (DES) like choline chloride-urea. rsc.org | Biodegradable, recyclable, catalyst-free reaction. rsc.org |

| Use of water as a solvent. organic-chemistry.org | Environmentally benign, no energy input or catalyst required. organic-chemistry.org | |

| Use of H2O:EtOH mixture. researchgate.net | Green solvent system, recyclable medium. researchgate.net | |

| Catalysis | Use of an organocatalyst (imidazole) in H2O:EtOH. researchgate.net | Mild reaction conditions, good to excellent yields, easy product isolation. researchgate.net |

| Energy Efficiency | Catalyst- and solvent-free Willgerodt-Kindler reaction. researchgate.net | Reduced energy consumption, simplicity. researchgate.net |

| Renewable Feedstocks | Derivation of furan precursors from biomass. frontiersin.orgund.edu | Reduces reliance on fossil fuels, sustainable sourcing. frontiersin.org |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reaction Pathways

The 2-Methyl-3-furancarbothioamide molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of ionic reaction pathways. The thioamide functional group is a key player in its reactivity profile. researchgate.net

Nucleophilic Character: The primary nucleophilic sites are the sulfur and nitrogen atoms of the thioamide moiety. The sulfur atom, with its lone pairs of electrons, can act as a soft nucleophile. The nitrogen atom can also exhibit nucleophilicity, although this is tempered by the delocalization of its lone pair into the C=S bond. The furan (B31954) ring, being an electron-rich heterocycle, can also undergo electrophilic aromatic substitution, but the carbothioamide group is deactivating, directing incoming electrophiles to the C5 position.

Reactions involving the thioamide group as a nucleophile are common. For instance, carbothioamides can react with electrophiles like hydrazonyl chlorides in the presence of a base, leading to cyclization products such as 1,3-thiazole derivatives. nih.gov This proceeds through a nucleophilic substitution mechanism. nih.gov Similarly, reaction with ethyl chloroacetate (B1199739) can yield thiazolidinone derivatives. nih.gov

Electrophilic Character: The primary electrophilic site is the carbon atom of the carbothioamide group (C=S). This carbon is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. nih.govevitachem.com Nucleophilic addition to the C=S bond is a fundamental reaction pathway. For example, primary amines can add to the isothiocyanate system, which is related to the thioamide functionality, to form substituted carbamothioyl derivatives. nih.gov

Steric hindrance can play a significant role in these reactions. The accessibility of the electrophilic carbon and nucleophilic atoms can be impeded by the surrounding molecular structure, affecting reaction rates. libretexts.orglibretexts.org

Table 1: Summary of Nucleophilic and Electrophilic Sites in this compound

| Site | Type | Description | Potential Reactions |

| Thioamide Sulfur | Nucleophilic | Possesses lone pairs, acts as a soft nucleophile. | Alkylation, acylation, complexation with metals. |

| Thioamide Nitrogen | Nucleophilic | Lone pair can participate in reactions, though delocalized. | Alkylation, protonation. |

| Thioamide Carbon | Electrophilic | Electron-deficient due to adjacent S and N atoms. | Nucleophilic addition, hydrolysis, conversion to amides. |

| Furan Ring (C5) | Nucleophilic | Electron-rich aromatic system. | Electrophilic aromatic substitution (e.g., halogenation, nitration). |

Radical Transformations and Oxidative Processes

The sulfur atom in the thioamide group makes this compound susceptible to radical reactions and oxidation. The stability of related thiol compounds is often compromised by such processes. nih.gov

The thiol group of the closely related compound 2-methyl-3-furanthiol (B142662) (MFT) is known to be unstable and readily participates in radical reactions. researchgate.net Oxidative degradation can be initiated by reactive oxygen species like hydrogen peroxide, often in the presence of metal ions such as Fe(II) in Fenton-type reactions. researchgate.net A likely oxidative pathway for this compound would involve the thioamide group. Oxidation could lead to the formation of a disulfide-linked dimer or further oxidation to sulfenic, sulfinic, or sulfonic acid derivatives, though the latter are less common for thioamides.

Amidyl radical cyclizations are another potential transformation. Under appropriate conditions, radical addition to the furan ring or intramolecular cyclization could occur, driven by the formation of a stable radical intermediate. acs.org

Rearrangement Mechanisms within the Furan-Carbothioamide System

While specific rearrangement studies on this compound are not widely reported, several classical organic rearrangements could be envisioned based on its structure. These reactions often require specific catalysts or conditions, such as strong acids or bases. libretexts.org

Thio-Claisen Rearrangement: If an allyl group were attached to the sulfur atom of the thioimidic acid tautomer (see section 3.4), a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, analogous to the Claisen rearrangement, could occur.

sigmaaldrich.comnih.gov-Wittig Rearrangement: A thio-variant of the sigmaaldrich.comnih.gov-Wittig rearrangement is also mechanistically plausible if an appropriate substituent is present on the sulfur atom, allowing for the formation of a carbanion adjacent to it. organic-chemistry.org This rearrangement proceeds through a five-membered cyclic transition state. organic-chemistry.org

Baeyer-Villiger Type Oxidation: Should the furan ring undergo oxidation to a cyclic ketone, a subsequent Baeyer-Villiger rearrangement could lead to a lactone. wiley-vch.debeilstein-journals.org This involves the insertion of an oxygen atom adjacent to the carbonyl group. beilstein-journals.org

These potential rearrangements highlight the synthetic versatility that could be unlocked from the furan-carbothioamide scaffold.

Tautomerism and Isomerization Studies

Tautomerism is a key characteristic of the thioamide functional group. This compound can exist in equilibrium between its thioamide (thiolactam) form and its thioimidic acid (thiolactim) form. This equilibrium involves the migration of a proton from the nitrogen to the sulfur atom.

Thioamide-Thioimidic Acid Tautomerism:

Thioamide form: The dominant form under most conditions, featuring a C=S double bond and an N-H single bond.

Thioimidic acid form: Contains a C=N double bond and an S-H single bond.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. beilstein-journals.org While the thioamide form is generally more stable, the thioimidic acid tautomer can be more reactive in certain reactions due to the presence of the highly nucleophilic thiol group. csic.es Computational studies on similar systems have shown that even a minor population of a less stable tautomer can dominate the reaction pathway if it is significantly more reactive. csic.es

Beyond tautomerism, if substituents on the nitrogen allow for it, E/Z isomerization around the C-N bond could be possible, although the energy barrier for this process is typically high.

Stability and Degradation Pathways in Controlled Environments

The stability of this compound is a critical parameter, influenced by environmental factors such as temperature, pH, and light. Both the furan ring and the thioamide group can be susceptible to degradation.

Furan derivatives can be heat-labile and may degrade under high temperatures. nih.gov The furan ring can also be sensitive to strong acids. The thioamide group is prone to hydrolysis, especially under acidic or basic conditions, which would convert it to the corresponding amide (2-Methyl-3-furancarboxamide) and release hydrogen sulfide (B99878).

Forced degradation studies, a standard practice in pharmaceutical chemistry, would be employed to systematically investigate its stability. lhasalimited.org This involves subjecting the compound to a range of stress conditions:

Acidic and Basic Hydrolysis: To determine its susceptibility to pH-dependent degradation.

Oxidative Conditions: Using reagents like hydrogen peroxide to assess its vulnerability to oxidation. researchgate.net

Thermal Stress: To evaluate its stability at elevated temperatures. nih.gov

Photostability: To check for degradation upon exposure to light.

The degradation products would be identified to elucidate the specific chemical pathways of decomposition. For instance, related thiol compounds are known to form disulfides and other oligomers upon storage. researchgate.net Proper storage, likely at low temperatures and protected from light and oxygen, would be essential to maintain the integrity of the compound. nih.gov

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product(s) | Description |

| Hydrolysis | 2-Methyl-3-furancarboxamide, Hydrogen Sulfide | Cleavage of the C=S bond, replacing sulfur with oxygen. |

| Oxidation | Disulfide-linked dimer | Oxidative coupling of two molecules via the sulfur atoms. |

| Ring Opening | Various acyclic compounds | Cleavage of the furan ring under harsh acidic or oxidative conditions. |

| Polymerization | Oligomers/Polymers | Self-reaction, potentially initiated by radicals or other reactive species. researchgate.net |

Reaction Kinetics and Thermodynamic Analysis

Detailed experimental kinetic and thermodynamic data for this compound are not extensively published. However, a general approach to understanding its reactivity can be outlined.

Reaction Kinetics: Kinetic studies would focus on measuring the rates of its various reactions. For example, the rate of hydrolysis under different pH conditions could be determined to establish a rate law and calculate rate constants. The rates of nucleophilic or electrophilic reactions would depend on factors like reactant concentrations, temperature, and solvent polarity. For rearrangement reactions, activation energies (Ea) could be determined to understand the energy barriers of the processes. The relative reaction rates of similar transformations, such as the Thio- sigmaaldrich.comnih.gov-Wittig rearrangement, have been studied and depend on the stability of the carbanion intermediate. organic-chemistry.org

Thermodynamic Analysis: Thermodynamic studies would assess the energy changes associated with reactions like tautomerism and degradation. The equilibrium constant (Keq) for the thioamide-thioimidic acid tautomerism could be determined experimentally or estimated using computational methods. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes for key reactions would reveal their spontaneity and whether they are enthalpically or entropically driven. For example, thermodynamic analysis of the decomposition of related compounds like thiourea (B124793) provides insight into the stability and energy release during degradation. acs.org

Computational chemistry serves as a powerful tool to model reaction pathways, calculate transition state energies, and predict thermodynamic properties, providing valuable insights in the absence of extensive experimental data.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.

In the IR spectrum of 2-Methyl-3-furancarbothioamide, the presence of the N-H bond in the thioamide group would be expected to give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. The broadness of these bands can be indicative of hydrogen bonding. specac.com The C-H stretching vibrations of the methyl group and the furan (B31954) ring typically appear in the 2800–3300 cm⁻¹ range. pressbooks.pub Specifically, sp³ C-H stretches from the methyl group are expected around 2940 to 2880 cm⁻¹, while sp² C-H stretches from the furan ring would be at slightly higher wavenumbers, around 3000-3100 cm⁻¹. pressbooks.pubdocbrown.info The C=C bond stretching within the furan ring is anticipated to produce sharp peaks between 1550-1700 cm⁻¹. specac.com The C=S stretching vibration of the thioamide group is a key characteristic band, though its position can be variable, often appearing in the region of 1250-1020 cm⁻¹. The C-N stretching vibration of the thioamide is typically observed in the 1029-1200 cm⁻¹ range. specac.com The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex array of bending and skeletal vibrations that are unique to the molecule as a whole. libretexts.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=C and C=S bonds should exhibit strong signals. The symmetric and asymmetric stretching modes of the C-H bonds in the methyl and furan groups are also readily observable. mdpi.com A strong, sharp peak around 650 cm⁻¹ could be indicative of Mn-N bonds in certain contexts, though not directly applicable here, it highlights the utility of Raman in identifying specific bond vibrations. researchgate.net The analysis of Raman peak areas can also be used for quantitative measurements of specific components in a mixture. dntb.gov.ua

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Thioamide) | Stretching | 3200-3400 | IR |

| C-H (Methyl, Furan) | Stretching | 2800-3300 | IR, Raman |

| C=C (Furan) | Stretching | 1550-1700 | IR, Raman |

| C=S (Thioamide) | Stretching | 1250-1020 | IR, Raman |

| C-N (Thioamide) | Stretching | 1029-1200 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structural connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the furan ring, and the thioamide NH₂ group. The methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The protons on the furan ring would exhibit signals in the aromatic region, generally between 6.0 and 8.0 ppm, with their exact shifts and coupling patterns dependent on their positions relative to the substituents. The NH₂ protons of the primary thioamide would likely appear as a broad singlet in the downfield region, with a chemical shift that can be highly variable and dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. In DMSO, amide NH protons often appear in the range of 1-2 ppm. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the methyl group would resonate at a high field, typically between 10-30 ppm. libretexts.org The carbons of the furan ring would appear in the aromatic region, generally between 100-150 ppm. The thioamide carbonyl-like carbon (C=S) would be significantly deshielded and is expected to appear far downfield, potentially in the range of 190-210 ppm, which is characteristic for thiocarbonyl carbons. libretexts.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | ~2.0-2.5 | ~10-30 |

| Furan-H | ~6.0-8.0 | ~100-150 |

| -NH₂ | Variable (broad) | - |

| C=S | - | ~190-210 |

Mass Spectrometry (MS and Tandem MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation.

For this compound (C₆H₇NOS), the nominal molecular weight is 141 amu. The mass spectrum would be expected to show a molecular ion peak at m/z 141. Due to the presence of a sulfur atom, an M+2 peak with an intensity of about 4.4% relative to the M⁺˙ peak would also be anticipated, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of the molecular ion would likely proceed through several pathways. Cleavage of the C-C bond between the furan ring and the carbothioamide group could lead to the formation of a 2-methyl-3-furanyl cation or a carbothioamide radical, and vice-versa. The loss of the thioamide group (-CSNH₂) would result in a fragment at m/z 81, corresponding to the 2-methyl-3-furanyl cation. Another likely fragmentation is the loss of a methyl radical (∙CH₃) from the molecular ion, leading to a fragment at m/z 126. The mass spectrum of the related compound, 2-methyl-3-furanthiol (B142662), shows a prominent molecular ion peak and fragmentation involving the loss of H and SH. nist.gov Tandem mass spectrometry (MS/MS) experiments could further elucidate the fragmentation pathways by isolating specific fragment ions and inducing their further dissociation, providing more detailed structural information.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 141 | [C₆H₇NOS]⁺˙ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 81 | [C₅H₅O]⁺ (2-methyl-3-furanyl cation) |

Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The furan ring, being an aromatic system, is expected to exhibit characteristic π → π* transitions in the UV region.

The UV-Vis absorption spectrum of this compound is anticipated to show absorption bands in the UV region. Substituted furans typically exhibit absorption maxima that are dependent on the nature and position of the substituents. For instance, furan- and thiophene-functionalized acetophenones show absorption maxima around 318 nm in dichloromethane. rsc.org The presence of the carbothioamide group conjugated with the furan ring is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted furan.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all aromatic compounds are highly fluorescent, many furan derivatives exhibit fluorescence. scispace.com The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide information about the change in geometry between the ground and excited states. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. For a novel furan-imine substituted zinc phthalocyanine, an emission maximum was observed at 696 nm with a Stokes shift of 11 nm in DMSO. dergipark.org.tr While this is a more complex system, it demonstrates the fluorescent properties that can be observed in furan-containing molecules. The photophysical properties of this compound would be influenced by factors such as solvent polarity.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Hydrogen Bonding Interactions

The crystal packing of thioamides is often dominated by intermolecular hydrogen bonds. tue.nl In the case of UC-781, the molecules form intermolecular hydrogen bonds between the N-H group of the thioamide and the sulfur atom of a neighboring molecule. nih.gov This N-H···S hydrogen bonding is a common and robust interaction in thioamides and plays a crucial role in the formation of supramolecular structures. tue.nlconicet.gov.ar These hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the physical properties of the material. The crystal packing of UC-781 was described as a herringbone-like structure. nih.gov

Polymorphism and Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Aromatic thioamides are known to exhibit polymorphism. dntb.gov.ua The crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. For example, different polymorphs of 5-nitro-2-furaldehyde (B57684) thiosemicarbazone were obtained by using different solvents for crystallization. mdpi.com While no specific polymorphic forms of this compound have been reported in the reviewed literature, the potential for polymorphism exists due to the presence of the thioamide functional group and its capacity for forming various hydrogen bonding networks. Further studies would be required to investigate the existence of different crystalline forms of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Methyl-3-furancarbothioamide. nrel.govunipd.it These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior. unipd.it

DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) and def2-TZVP, are commonly used to optimize the molecular geometry and calculate various properties of organic molecules. nrel.govresearchgate.netnih.gov These methods have been shown to offer a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. nrel.gov

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule is key to its reactivity. youtube.com Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. libretexts.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. ajchem-a.com For molecules with conjugated π systems, this gap tends to decrease as the size of the conjugated system increases. libretexts.org

Analysis of the FMOs for this compound would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities highlights the specific atoms or bonds that are likely to be involved in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods. |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net

Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are likely sites for electrophilic attack. uni-muenchen.de Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. uni-muenchen.de The shape and contours of the ESP surface are influenced by the molecule's stereostructure and charge density distribution. researchgate.net For this compound, the ESP map would likely show negative potential around the sulfur and oxygen atoms due to their high electronegativity and lone pairs of electrons, and positive potential near the hydrogen atoms. uni-muenchen.de

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. mtu.edu By simulating the motion of atoms over time, MD can reveal the preferred conformations of a molecule and the energy barriers between them. nih.gov

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. libretexts.org This is particularly relevant for the rotation around the C-C and C-N bonds connecting the furan (B31954) ring, the methyl group, and the carbothioamide group. researchgate.net The stability of different conformers is determined by factors such as torsional strain and steric hindrance. libretexts.org For instance, previous studies on related secondary carbothioamides have shown a preference for specific conformations based on spectroscopic and dipole moment analysis. researchgate.net

The most stable conformation is the one with the lowest potential energy. libretexts.org Computational methods can be used to calculate the relative energies of different conformers and identify the most stable ones. libretexts.orglasalle.edu

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies for each step. chemrxiv.orgrsc.org

For this compound, computational studies could be used to investigate various reactions, such as its formation from precursors or its degradation pathways. nih.govresearchgate.net For example, the thermal degradation of thiamine (B1217682) has been shown to produce 2-methyl-3-furanthiol (B142662), a related compound. nih.gov Computational methods could help to understand the detailed mechanism of such transformations. bohrium.com Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to study reactions in complex environments, such as in solution or within an enzyme active site. chemrxiv.org

Prediction of Spectroscopic Properties and Intermolecular Interactions

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral peaks. nih.gov For example, DFT calculations are often used to compute theoretical vibrational frequencies, which can be correlated with experimental FTIR and FT-Raman spectra. researchgate.net

Furthermore, computational methods can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.commdpi.com Understanding these interactions is crucial for predicting the physical properties of the compound in the solid and liquid states. mdpi.com The Symmetry-Adapted Perturbation Theory (SAPT) is a method that can be used to decompose the interaction energy between molecules into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. mdpi.com

Functional Applications in Non Biological Systems and in Vitro Studies

Role as a Chemical Intermediate in Organic Synthesis

2-Methyl-3-furancarbothioamide serves as a crucial intermediate in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. Organic synthesis is a branch of chemical science focused on the construction of organic compounds. msu.edu The process often involves a series of chemical reactions to transform simpler starting materials into desired products. msu.edu

The furan (B31954) ring and the thioamide group within this compound offer reactive sites that can be strategically modified. For instance, the thioamide functional group can participate in various coupling reactions, allowing for the attachment of different molecular fragments. This versatility makes it a valuable building block for synthesizing a range of derivatives with potentially useful properties. Alkyl halides, for example, are known to be versatile synthetic intermediates due to their electrophilic nature and their ability to be converted into nucleophilic reagents. msu.edu The development of methods to generate and control reactive intermediates like radicals and anions is a key objective in modern organic chemistry. nih.gov

Catalytic Activities and Ligand Design Applications

While direct catalytic applications of this compound itself are not extensively documented, its derivatives have shown potential in ligand design. In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of effective ligands is critical for the development of catalysts that can facilitate and control chemical reactions.

The sulfur and nitrogen atoms in the thioamide group of this compound and its derivatives can act as donor atoms, binding to metal centers. This coordination can influence the catalytic activity of the metal, making it a useful scaffold for creating new catalysts. For example, derivatives of this compound could potentially be used in the development of catalysts for cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The design of such catalysts is an active area of research, with applications in pharmaceuticals, agrochemicals, and materials science.

In Vitro Biological Modulatory Activities

In vitro studies, which are conducted in a controlled environment outside of a living organism, have revealed that derivatives of this compound possess a range of biological modulatory activities. These activities include the inhibition of enzymes and microbial growth, as well as the modulation of cellular pathways.

Enzyme Inhibition

One of the most notable activities of a derivative of this compound is its potent inhibition of the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govasm.org Specifically, the compound N-[4-Chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide, also known as UC781, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govasm.org It binds to a site on the RT enzyme that is distinct from the active site, causing a conformational change that inhibits the enzyme's function. nih.gov This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. nih.gov

Interestingly, studies have shown that UC781 can act synergistically with nucleoside reverse transcriptase inhibitors (NRTIs) like 3′-azido-3′-deoxythymidine (AZT). nih.gov This synergy is particularly effective against AZT-resistant strains of HIV-1. nih.gov The resistance to AZT is often due to the RT enzyme's ability to remove the incorporated AZT from the growing DNA chain through pyrophosphorolysis. nih.gov UC781 has been found to be a potent inhibitor of this pyrophosphorolytic activity, thereby restoring the antiviral efficacy of AZT. nih.gov

Microbial Growth Inhibition

The antimicrobial properties of compounds related to this compound have also been investigated. The ability to inhibit the growth of pathogenic microorganisms is of significant interest for the development of new antimicrobial agents. Various in-vitro methods are employed to assess antimicrobial activity, such as determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. microbialcell.com

While specific data on the direct microbial growth inhibition by this compound is limited in the provided search results, the general class of sulfur-containing heterocyclic compounds is known to exhibit antimicrobial effects. These effects can be attributed to various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular processes. nih.gov Further research is needed to fully elucidate the antimicrobial potential of this compound and its derivatives against a broad spectrum of bacteria and fungi.

Cellular Pathway Modulation

Cellular pathways are complex networks of interactions between proteins and other molecules that govern cellular processes. The modulation of these pathways by external compounds can have significant therapeutic implications. Flavonoids, for example, are known to modulate various cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways, which can affect cell division, survival, and apoptosis. nih.gov

Although direct evidence for the modulation of specific cellular pathways by this compound is not detailed in the provided search results, its demonstrated bioactivity as an enzyme inhibitor suggests that it and its derivatives could influence cellular signaling. For instance, by inhibiting viral replication, compounds like UC781 indirectly affect the cellular pathways that are hijacked by the virus. Further investigation into the broader effects of this compound on cellular signaling could uncover new therapeutic applications.

Applications in Agrochemical Design

The structural motifs present in this compound and its derivatives make them attractive candidates for the design of new agrochemicals. The furan ring is a common feature in many biologically active compounds, including some pesticides and herbicides. The thioamide group can also contribute to the biological activity of a molecule.

The design of new agrochemicals focuses on creating compounds that are effective against pests and diseases while having minimal impact on the environment and non-target organisms. The principles of rational drug design can be applied to agrochemical development, where a lead compound is systematically modified to optimize its activity and properties. Given its known biological activities, this compound could serve as a lead structure for the development of novel fungicides, insecticides, or herbicides. For example, modifications to the substituents on the furan ring and the thioamide nitrogen could lead to compounds with enhanced potency and selectivity.

Development as Materials Science Components

The unique electronic and structural properties of furan- and sulfur-containing compounds suggest potential applications in materials science. For instance, compounds containing conjugated systems of double bonds, such as the furan ring, can exhibit interesting optical and electronic properties. These properties can be exploited in the development of organic semiconductors, dyes, and other functional materials.

Furthermore, the ability of the thioamide group to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. While the development of this compound as a materials science component is still in its early stages, its chemical versatility makes it a promising candidate for future research in this area. nih.gov The construction of silicon-silicon bonds, for example, is of growing interest for creating materials with unique electronic and luminescent characteristics due to σ-bond electron delocalization. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar at a Molecular Level

Design Principles for Novel Furan-Carbothioamide Derivatives

The design of novel furan-carbothioamide derivatives is often guided by the goal of enhancing their therapeutic potential. mdpi.comnih.gov The furan (B31954) nucleus is a pharmacologically active entity, and compounds containing this ring have garnered significant attention for their promising biological activities. nih.gov The core principle often involves modifying the 2-methyl-3-furancarbothioamide scaffold to optimize its interaction with specific biological targets. nih.gov

A common strategy is the introduction of various substituents at different positions on the furan ring and the carbothioamide moiety. These modifications are intended to modulate the electronic and steric properties of the molecule, which in turn can influence its binding affinity, selectivity, and pharmacokinetic profile. For instance, the introduction of aromatic or heterocyclic rings can lead to additional π-π stacking interactions with the target protein. nih.gov

Another key design principle is the application of bioisosteric replacement, where functional groups are substituted with other groups that have similar physical or chemical properties. This can lead to improved potency, reduced toxicity, or altered metabolic stability. The carbothioamide group itself is a bioisostere of the carboxamide group and is often employed to enhance biological activity. benthamdirect.comresearchgate.net

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of this compound typically involves multi-step reaction sequences. A general approach often starts with a furan-containing precursor, such as furan-2-carbaldehyde or a furan dicarboxylic acid. researchgate.netmdpi.com

For example, furan-2,5-dicarboxylic acid can be converted to its corresponding acyl chloride, which is then reacted with various aromatic amines to yield furan-2,5-dicarboxamide (B53072) derivatives. mdpi.com Similarly, furan imidazolyl ketone can be reacted with N-arylthiosemicarbazide to produce carbothioamide derivatives. mdpi.com

The characterization of these newly synthesized analogues is crucial to confirm their chemical structures. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to elucidate the molecular framework. mdpi.commdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O, C=S, and N-H bonds, within the molecule. mdpi.comacs.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. mdpi.comacs.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the calculated values for the proposed structure. mdpi.comacs.org

Table 1: Spectroscopic Data for a Representative Furan-Carbothioamide Analogue

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.65 (s, 1H, NH-imidazole), 10.12 (s, 1H, NH), 8.90 (s, 1H, NH), 8.11–8.12 (d, 1H, furan-H), 7.80–7.90 (d, 2H, Ar-H), 7.46–7.55 (d, 2H, Ar-H), 7.33–7.35 (d, 1H, furan-H), 7.11–7.15 (dd, 1H, furan-H), 2.72 (s, 3H, imidazole-CH₃), 2.66 (s, 3H, N=C-CH₃) mdpi.com |

| ¹³C NMR (DMSO-d₆, δc ppm) | 184.14 (C=S), 160.21, 150.37, 147.03, 145.75, 138.37, 134.59, 129.12, 128.40, 126.07, 117.46, 112.38, 105.42, 21.42, 14.82 mdpi.com |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3325, 3254, 3207 (NH), 1535 (C=N), 1265 (C=S) mdpi.com |

| MS (EI-MS, m/z) | 373 [M⁺] mdpi.com |

Systematic Investigation of Substituent Effects on Molecular Interactions and In Vitro Activities

The systematic investigation of how different substituents on the furan-carbothioamide scaffold affect molecular interactions and in vitro activities is a cornerstone of structure-activity relationship (SAR) studies. By synthesizing a series of analogues with varying substituents and evaluating their biological activity, researchers can identify key structural features that are crucial for potency and selectivity. cam.ac.uk

For example, a study on furan-based derivatives for cytotoxic activity against breast cancer cell lines revealed that the nature and position of substituents significantly influenced their efficacy. mdpi.comnih.gov It was found that certain substitutions led to enhanced anticancer activity. mdpi.com

The electronic effects of substituents on the furan ring have been shown to significantly influence the reactivity of the furan ring in Diels-Alder reactions, which can be a model for understanding interactions with biological macromolecules. nih.gov For instance, electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov

In the context of enzyme inhibition, the thiourea (B124793) linker in some furan-carbothioamide derivatives has been shown to form crucial hydrogen bonds with the target enzyme, and its removal or replacement can lead to a loss of inhibitory ability. nih.gov The furan ring itself can be deeply buried in a hydrophobic pocket of the enzyme, forming π-π stacking interactions. nih.gov

Computational SAR Analysis and Pharmacophore Modeling for Target Interaction

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and pharmacophore modeling, play a vital role in understanding the SAR of furan-carbothioamide derivatives at a molecular level. nih.govnih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.gov By comparing the pharmacophore models of active compounds, researchers can gain insights into the key interaction points that define ligand binding. nih.gov

Molecular docking is another powerful computational tool used to predict the binding conformation and interactions of a ligand with its target protein. This technique can help to visualize how different substituents on the furan-carbothioamide scaffold might influence its binding mode and affinity. For instance, docking studies have shown how the 4-nitrophenyl moiety of a furan-carbothioamide derivative can be located at the S1 site of an enzyme and form a hydrogen bond with a specific amino acid residue. nih.gov

QSAR analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. researchgate.net

Analytical Method Development for Detection and Quantification

Chromatographic Techniques (GC, HPLC)

Chromatographic techniques are central to the separation and analysis of 2-Methyl-3-furancarbothioamide from complex mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, with the choice of technique often depending on the sample matrix and the physicochemical properties of the analyte.

While specific GC methods for this compound are not extensively documented in publicly available literature, methods for related furan (B31954) derivatives and thioamides can be adapted. For instance, the analysis of furan and its derivatives in food matrices has been successfully achieved using GC coupled with mass spectrometry (GC-MS). mdpi.comnih.govbohrium.com A typical approach would involve a capillary column, such as an HP-5MS, which is suitable for separating a wide range of organic compounds. mdpi.comresearchgate.net The volatile nature of some furan compounds makes GC a viable option.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. scispace.com Reverse-phase HPLC is the most common mode for such analyses. The separation is typically achieved on a C18 or ODS (octadecylsilane) stationary phase. ms-editions.cl The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the gradient or isocratic elution profile optimized to achieve the best separation. ms-editions.cl For example, a study on a related compound, N-[4-chloro-3-(3-methyl-2-butenyloxy) phenyl]-2-methyl-3-furancarbothioamide (UC781), utilized an ODS-C18 column with an acetonitrile/water mobile phase.

The choice of detector is critical for achieving the desired sensitivity and selectivity in the analysis of this compound.

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound. mdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte. nih.gov For furan derivatives, GC-MS/MS is a powerful technique that can resolve isomeric forms. mdpi.comnih.gov Similarly, LC-MS/MS is a valuable tool for analyzing heterocyclic compounds in environmental samples. nih.gov

UV-Visible Spectroscopy (UV): A UV detector is commonly used with HPLC for the quantification of compounds that possess a chromophore. Furan-containing compounds typically exhibit UV absorbance, making this a suitable and cost-effective detection method. The selection of the optimal wavelength is crucial for maximizing sensitivity.

Electron Capture Detector (ECD): While not commonly reported for this specific compound, an ECD could potentially be used in GC analysis if the compound exhibits a high affinity for electrons, which is often the case for halogenated compounds. Given the presence of sulfur in the thioamide group, its electron-capturing properties would need to be evaluated.

Flame Photometric Detector (FPD): An FPD is specific for sulfur- and phosphorus-containing compounds. The presence of a sulfur atom in the carbothioamide group makes GC-FPD a potentially selective and sensitive method for the detection of this compound.

Sample Preparation Techniques for Non-Biological Matrices

Effective sample preparation is crucial for removing interferences and concentrating the analyte from non-biological matrices such as soil, water, and industrial process samples.

For solid matrices like soil, a common approach is solvent extraction. uga.edu This involves extracting the analyte from the soil sample using an appropriate organic solvent, such as dichloromethane, acetone, or hexane. uga.edu The choice of solvent will depend on the polarity of this compound. Subsequent cleanup steps may be necessary to remove co-extracted matrix components. For the analysis of organic compounds in soil via HPLC, a typical procedure involves weighing a soil sample, adding a solvent like acetonitrile, sonicating to enhance extraction, and then centrifuging to separate the solid and liquid phases. tandfonline.comucl.ac.uk

For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. preprints.orgtandfonline.com LLE uses an immiscible organic solvent to partition the analyte from the water phase. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte, which is then eluted with a small volume of a strong solvent. This technique is highly efficient for both cleanup and pre-concentration. The selection of the SPE sorbent (e.g., C18, polymeric) is critical and depends on the analyte's properties.

A summary of potential sample preparation techniques is provided in the table below.

| Matrix | Technique | Description | Reference |

| Soil/Sediment | Solvent Extraction | Extraction with organic solvents (e.g., acetonitrile, dichloromethane) followed by sonication and centrifugation. | uga.edutandfonline.comucl.ac.uk |

| Water | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | tandfonline.com |

| Water | Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a small volume of solvent for concentration and cleanup. | preprints.org |

Method Validation Parameters (Sensitivity, Selectivity, Accuracy, Precision)

A developed analytical method must be validated to ensure its reliability for its intended purpose. scispace.comms-editions.clajpamc.com The key validation parameters include:

Sensitivity: This is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ut.ac.ir These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Selectivity (or Specificity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scispace.com It is evaluated by analyzing blank matrix samples and spiked samples to ensure that there are no interfering peaks at the retention time of the analyte.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies on samples spiked with a known concentration of the analyte. ms-editions.cl Recoveries are generally expected to be within a certain range, for example, 80-120%.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ms-editions.cl It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The table below summarizes the key method validation parameters.

| Parameter | Description | Acceptance Criteria (Typical) | Reference |

| Sensitivity | Limit of Detection (LOD) & Limit of Quantification (LOQ) | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 | ut.ac.ir |

| Selectivity | Ability to measure analyte in the presence of interferences | No significant interfering peaks at the analyte's retention time | scispace.com |

| Accuracy | Closeness of measured value to the true value (recovery %) | 80 - 120% | ms-editions.cl |

| Precision | Repeatability and intermediate precision (RSD %) | RSD ≤ 15% (can vary based on concentration) | ms-editions.cl |

Advanced Spectrometric Techniques (High-Resolution MS, LC-MS/MS)

For complex matrices or when very low detection limits are required, advanced spectrometric techniques are invaluable.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound with a high degree of confidence. mdpi.comrsc.org This is particularly useful for the structural elucidation of novel compounds or for confirming the identity of a target analyte in a complex sample where interferences may be present. researchgate.netacs.org For furan derivatives, HRMS has been used to identify compounds in exhaled breath, demonstrating its power in complex sample analysis. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Synthetic Routes

The development of efficient and novel synthetic methodologies is crucial for the accessibility and subsequent study of any compound. For 2-Methyl-3-furancarbothioamide, future research could focus on several unexplored avenues for its synthesis.

One promising approach involves the application of the Willgerodt-Kindler reaction, which has been successfully used for the synthesis of related N-substituted furan-2-carbothioamides. conicet.gov.ar This reaction typically involves the use of elemental sulfur and a morpholine (B109124) complex to convert an acetyl group into a thioamide. Adapting this methodology to a suitable 2-methyl-3-acylfuran precursor could provide a direct and potentially high-yielding route to the target compound.

Furthermore, multicomponent reactions offer an attractive strategy for synthesizing complex molecules in a single step, often with high atom economy and efficiency. The synthesis of pyrano[2,3-c]pyrazoles, for instance, has been achieved through a three-component reaction involving an aldehyde, a pyrazolone, and malononitrile. nih.gov Investigating similar multicomponent strategies that could incorporate a 2-methylfuran (B129897) moiety and a sulfur source would be a novel and efficient approach to this compound.

Additionally, the use of modern catalytic systems could unlock new synthetic pathways. For example, the synthesis of N,N-dialkyl-5-(chlorophenyl)-2-furancarbothioamides has been accomplished starting from 2-furoic acid. kchem.orggrafiati.comresearchgate.net Exploring catalytic methods to introduce the thioamide functionality at the 3-position of a 2-methylfuran ring system, potentially via C-H activation or cross-coupling reactions, represents a cutting-edge research direction.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Precursors | Potential Advantages |

| Willgerodt-Kindler Reaction | 2-Methyl-3-acylfuran, Sulfur, Amine (e.g., Morpholine) | Established for related thioamides, potentially direct. |

| Multicomponent Reactions | 2-Methylfuran derivative, Sulfur source, other small molecules | High efficiency, atom economy, and complexity generation in a single step. |

| Catalytic Thioamidation | 2-Methyl-3-halofuran or 2-Methylfuran, Thioamidating agent | High selectivity, potential for milder reaction conditions. |

Advanced Mechanistic Insights through Real-Time Spectroscopy

Understanding the intricate details of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. Real-time spectroscopic techniques offer a powerful lens through which to observe transient intermediates and elucidate reaction pathways.

For the synthesis of this compound, in-situ monitoring techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) could provide invaluable data. These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation in real-time, without the need for quenching the reaction. This would be particularly insightful for multistep syntheses or for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Furthermore, advanced spectroscopic methods can shed light on the photophysical properties of the molecule. A study on N-(4-fluorophenyl)furan-2-carbothioamide involved UV-visible absorption and fluorescence emission spectroscopy to determine its photophysical characteristics. conicet.gov.ar Similar studies on this compound could reveal its potential for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The use of deuterated solvents and isotopic labeling, as demonstrated in the spectroscopic characterization of furan-2-carbaldehyde-d, could further aid in the detailed assignment of spectroscopic signals and the understanding of intermolecular interactions. mdpi.com

Integration of Machine Learning for De Novo Compound Design

The advent of artificial intelligence and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govschrodinger.com De novo drug design, which aims to generate novel molecular structures with desired properties, is one area where ML is having a significant impact. mdpi.comu-strasbg.fr

Machine learning models can be trained on large datasets of known molecules and their properties to learn the complex relationships between chemical structure and biological activity or material function. nih.gov These trained models can then be used to generate new, previously unsynthesized molecules that are predicted to have desirable characteristics.

In the context of this compound, machine learning could be employed to design novel derivatives with enhanced properties. For example, by building a quantitative structure-activity relationship (QSAR) model based on a library of related furan-thioamide compounds, it would be possible to predict the biological activity of new derivatives. This would allow for the virtual screening of a vast chemical space, prioritizing the synthesis of compounds with the highest probability of success.

Moreover, generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to create entirely new molecular scaffolds based on the structural features of this compound. This approach could lead to the discovery of novel compounds with unique properties and applications that would be difficult to conceive through traditional medicinal chemistry approaches.

Discovery of Novel Applications in Emerging Chemical Fields

While the specific applications of this compound are yet to be fully explored, the known activities of related compounds suggest several promising avenues for future research.

The furan (B31954) ring is a common scaffold in many biologically active compounds, and thioamides are known to exhibit a wide range of pharmacological effects. researchgate.net For instance, derivatives of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione have been shown to inhibit ABA responses in plants, suggesting potential applications in agriculture. dntb.gov.ua Furthermore, N-substituted pyrano[2,3-c]pyrazoles have demonstrated anti-glioma activity. nih.gov Investigating the biological activity of this compound and its derivatives in areas such as oncology, infectious diseases, and agrochemicals could lead to the discovery of new therapeutic agents or crop protection chemicals.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methyl-3-furancarbothioamide derivatives for improved yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (60–80°C), solvent selection (e.g., anhydrous THF or DMF), and catalysts (e.g., DMAP or DCC). Substitution reactions involving thioamide precursors and acyl chlorides under inert atmospheres (N₂/Ar) are recommended. Purification via column chromatography with gradient elution (hexane:ethyl acetate) and characterization by ¹H/¹³C NMR and HPLC (>95% purity) are critical for quality control .

Q. What strategies are effective in enhancing the aqueous solubility of this compound for in vitro bioactivity assays?

- Methodological Answer : Solubility enhancement can be achieved using cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:1 molar ratio) or co-solvents like ethanol (10–20% v/v). Phase solubility studies (HPLC-UV quantification at λ = 254 nm) and molecular dynamics simulations (e.g., AMBER forcefields) can validate solubility improvements. Ethanol as a co-solvent has shown efficacy in stabilizing hydrophobic interactions in similar systems .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

- Methodological Answer : MD simulations should model ligand-protein interactions with HIV-1 reverse transcriptase (PDB ID: 1RT2) using software like GROMACS or AMBER. Key parameters include:

- Forcefields : ff19SB for proteins, GAFF2 for ligands.

- Simulation duration : 100–200 ns to capture binding stability.

- Analysis : Binding free energy calculations (MM/PBSA) and hydrogen-bond occupancy metrics. Evidence from UC781, a structurally analogous NNRTI, supports this approach .

Q. What experimental designs address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Cross-disciplinary validation is critical:

- Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HepG2) with EC₅₀ calculations.

- Orthogonal assays : Surface plasmon resonance (SPR) for binding affinity and enzymatic assays (e.g., RT inhibition).

- Statistical rigor : Use ANOVA with Tukey’s post-hoc test to account for batch variability. Contradictions may arise from solvent polarity or cell membrane permeability differences .

Q. What methodologies are appropriate for assessing the in vitro and in vivo toxicity profile of this compound?

- Methodological Answer :

- In vitro : MTT assays (48–72h exposure) on primary hepatocytes and Ames test (TA98/TA100 strains) for mutagenicity.

- In vivo : Acute toxicity studies in CD-1 mice (OECD 423 guidelines) with histopathology and serum biochemistry.

- Gaps : Current safety data sheets indicate insufficient reproductive or organ-specific toxicity data, necessitating targeted studies .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Standardized protocols : Fixed solvent systems (e.g., DMSO ≤0.1% v/v), controlled temperature (25°C ± 1°C).

- High-throughput screening : Use 96-well plates with triplicate technical replicates.

- Data sharing : Publish raw NMR/MS spectra and crystallographic data (if available) in open repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.